molecular formula C15H21F3N6 B4847293 N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B4847293
M. Wt: 342.36 g/mol
InChI Key: ZLMRFHOUTWHVBE-UHFFFAOYSA-N
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Description

N-(2,2,6,6-Tetramethylpiperidin-4-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:

  • Triazolopyridazine backbone: A bicyclic system combining a triazole and pyridazine ring, enabling π-π stacking and hydrogen-bonding interactions.
  • Trifluoromethyl group at position 3: Enhances lipophilicity and metabolic stability while influencing electronic properties via electron-withdrawing effects.
  • 2,2,6,6-Tetramethylpiperidin-4-ylamine at position 6: A sterically hindered tertiary amine that improves solubility and modulates pharmacokinetics by reducing oxidative metabolism .

Properties

IUPAC Name

N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N6/c1-13(2)7-9(8-14(3,4)23-13)19-10-5-6-11-20-21-12(15(16,17)18)24(11)22-10/h5-6,9,23H,7-8H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMRFHOUTWHVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC2=NN3C(=NN=C3C(F)(F)F)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity through various studies and data.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a trifluoromethyl group and a triazolo-pyridazine moiety. Its chemical formula is C_{14}H_{19F_3N_5 with a molecular weight of approximately 335.34 g/mol.

PropertyValue
Molecular FormulaC14H19F3N5
Molecular Weight335.34 g/mol
DensityNot available
Melting PointNot available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves binding to various enzymes or receptors, which can modulate their activity. For instance, it may inhibit enzyme activity or alter signal transduction pathways, leading to various physiological effects.

Antiviral Properties

Recent studies have highlighted the antiviral properties of compounds related to the triazolo-pyridazine framework. For example, derivatives have shown significant activity against viruses such as enterovirus 71 (EV71) and coxsackievirus B3 (CVB3). These compounds demonstrated remarkable efficacy in suppressing virus-induced cellular damage and reducing viral particle production .

Antimicrobial Activity

The compound's structural attributes suggest potential antimicrobial effects. Similar compounds have been evaluated for their antibacterial and antifungal properties. In particular, studies have indicated that certain derivatives exhibit strong activity against a range of bacterial strains and fungi, suggesting that the triazolo-pyridazine structure may be beneficial for developing new antimicrobial agents .

Case Studies

  • Study on Antiviral Activity : A case study demonstrated that a related triazolo-pyridazine compound exhibited potent antiviral effects against EV71 and CVB3. The study utilized cell culture assays to measure viral replication and cytotoxicity. Results indicated a significant reduction in viral load in treated cells compared to controls .
  • Antimicrobial Screening : Another research effort focused on evaluating the antimicrobial properties of various derivatives of triazolo-pyridazine compounds. The results showed that several compounds had minimum inhibitory concentrations (MICs) within clinically relevant ranges against both Gram-positive and Gram-negative bacteria .

Pharmacological Studies

Pharmacological evaluations have shown that this compound can modulate several biological pathways:

  • Enzyme Inhibition : Certain enzymatic assays revealed that this compound could inhibit specific enzymes involved in metabolic pathways.
  • Signal Transduction : The compound's ability to interfere with signaling pathways has been observed in various cellular models.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Modifications and Substituent Effects

A. Amine Substituent Variations

Compound Name Amine Substituent Molecular Weight (g/mol) Key Properties/Bioactivity
Target Compound 2,2,6,6-Tetramethylpiperidin-4-yl ~397.4 High steric bulk, improved metabolic stability
N-Cyclohexyl-3-(trifluoromethyl) analog (VX2) Cyclohexyl 361.36 Moderate lipophilicity (logP ~3.2), reduced steric hindrance
N-(2-(1H-Indol-3-yl)ethyl) analog (Compound 6) Indole-ethyl ~415.4 Enhanced binding to bromodomains via π-π interactions
N-(Piperidin-4-yl) analogs (Compounds 24–26) Piperidine derivatives ~350–400 Variable solubility and target affinity based on substitution

Key Observations :

  • The tetramethylpiperidine group in the target compound confers superior metabolic stability compared to cyclohexyl (VX2) or linear alkyl amines due to steric shielding of the amine .
  • Indole-ethyl substituents (e.g., Compound 6) enhance binding to BRD4 bromodomains but may increase cytotoxicity risks .

B. Trifluoromethyl vs. Other Substituents

  • Trifluoromethyl (target compound): Increases electrophilicity of the triazole ring, favoring interactions with hydrophobic enzyme pockets.

Q & A

Basic: What are the key considerations for designing a synthetic route for this compound?

Methodological Answer:
The synthesis involves multi-step reactions, including cyclization of hydrazine derivatives with aldehydes/ketones, nucleophilic substitutions, and coupling reactions (e.g., Suzuki-Miyaura for aromatic systems). Critical parameters include:

  • Reaction time optimization (e.g., 12–24 hours for cyclization steps).
  • Temperature control (e.g., 80–120°C for coupling reactions).
  • Catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling).
    Yields can be improved by using anhydrous solvents (THF, DMF) and inert atmospheres. Post-synthesis purification via column chromatography or recrystallization is essential for high purity (>95%) .

Basic: What spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., trifluoromethyl singlet at δ ~3.9 ppm) and piperidine ring conformation.
  • HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 413.18).
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., piperidine chair conformation) .
  • HPLC : Validates purity (>98%) using C18 columns with acetonitrile/water gradients .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

  • Core modifications : Replace the trifluoromethyl group with cyclopropyl or methyl to assess steric/electronic effects on target binding (e.g., IC₅₀ shifts from 18 nM to 50 nM in DPP-IV inhibition) .
  • Piperidine substitution : Compare tetramethylpiperidine vs. morpholine derivatives to evaluate conformational rigidity.
  • Triazolo-pyridazine ring : Introduce electron-withdrawing groups (Cl, F) at position 6 to enhance metabolic stability.
    SAR data should be validated using in vitro assays (e.g., kinase inhibition) and molecular docking (e.g., BRD4 bromodomain binding) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Orthogonal assays : Validate kinase inhibition using both fluorescence polarization and radiometric assays.
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., dehalogenated analogs) that may skew results.
  • Dose-response curves : Ensure IC₅₀ values are calculated across ≥10 concentrations (e.g., 0.1–100 µM) .

Basic: What are the optimal conditions for stability studies?

Methodological Answer:

  • pH stability : Test in buffers (pH 3–9) at 37°C for 48 hours. Triazolopyridazine derivatives are prone to hydrolysis under acidic conditions (pH <5).
  • Light sensitivity : Store in amber vials to prevent photodegradation of the trifluoromethyl group.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition points (>200°C typical) .

Advanced: How to design computational models for target prediction?

Methodological Answer:

  • Pharmacophore modeling : Map hydrogen-bond acceptors (triazole nitrogen) and hydrophobic regions (tetramethylpiperidine).
  • Molecular dynamics : Simulate binding to BRD4 bromodomains (PDB: 4LYI) over 100 ns to assess binding entropy.
  • ADMET prediction : Use SwissADME to optimize logP (target: 2–4) and avoid CYP3A4 inhibition .

Advanced: What strategies improve selectivity against off-target receptors?

Methodological Answer:

  • Selective fluorination : Introduce 4-fluorophenyl groups to reduce affinity for adenosine receptors.
  • Piperidine N-methylation : Blocks hydrogen bonding with non-target kinases (e.g., EGFR).
  • Proteome-wide screening : Use KINOMEscan to identify cross-reactivity (e.g., >90% selectivity for TAK1 over 468 kinases) .

Basic: How to troubleshoot low yields in coupling reactions?

Methodological Answer:

  • Catalyst screening : Test Pd₂(dba)₃ vs. Pd(OAc)₂ with ligands like XPhos.
  • Solvent optimization : Switch from DMF to dioxane for Buchwald-Hartwig aminations.
  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes at 150°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 2
N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

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